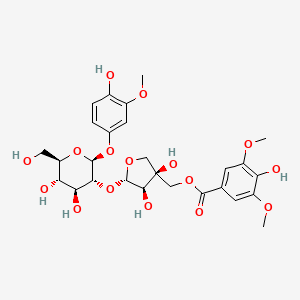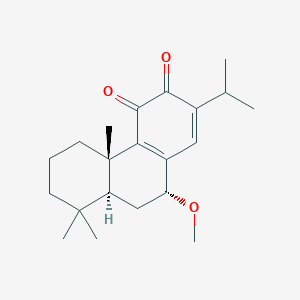
(3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid is a 1-pyrroline-3-hydroxy-5-carboxylic acid. It is an enantiomer of a (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid.
Scientific Research Applications
Role in Carbapenem Biosynthesis
(3S,5R)-1-pyrroline-3-hydroxy-5-carboxylic acid plays a crucial role in the biosynthesis of carbapenem, a class of beta-lactam antibiotics. The stereoinversion and desaturation processes involved in transforming L-proline to this compound are essential for forming carbapenem antibiotics. This transformation is mediated by CarC, an alpha-ketoglutarate dependent non-heme iron oxygenase. This research highlights the importance of this compound in antibiotic synthesis and the unique enzymatic reactions involved in its production (Stapon, Li, & Townsend, 2003).
Metabolic Intermediary in Amino Acid Metabolism
This compound is also an intermediate in the metabolism of several amino acids like proline, ornithine, and glutamic acid. The enzymatic synthesis of this compound from L-ornithine, as described by Smith, Downing, and Phang (1977), showcases its vital role in amino acid metabolism (Smith, Downing, & Phang, 1977).
Inhibition of Protein Synthesis from Different mRNA Species
Interesting research by Mick, Thach, and Hagedorn (1988) found that L-pyrroline-5-carboxylic acid can inhibit the net synthesis of proteins from different mRNA species, suggesting its role in regulating protein synthesis. This study opens avenues for understanding how nonprotein amino acids can affect gene expression and protein synthesis (Mick, Thach, & Hagedorn, 1988).
Stimulating the Hexose-Monophosphate Pentose Pathway
It also acts as a potent stimulator of the hexose-monophosphate pentose pathway in human fibroblasts. This finding by Phang et al. (1979) underscores the compound's potential impact on cellular metabolism and energy production (Phang, Downing, Yeh, Smith, & Williams, 1979).
properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
WFOFKRKDDKGRIK-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H](C=N[C@H]1C(=O)O)O |
Canonical SMILES |
C1C(C=NC1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
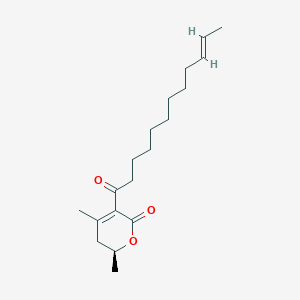
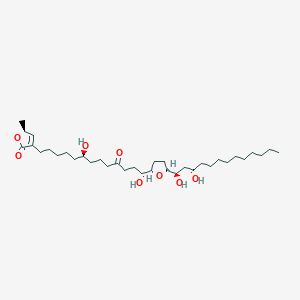
![(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1248070.png)

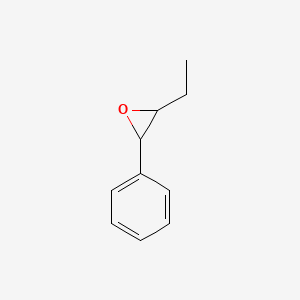



![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)
